ha14-1

Catalog No.
S548176
CAS No.
65673-63-4
M.F
C17H17BrN2O5
M. Wt
409.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ha14-1

CAS Number

65673-63-4

Product Name

ha14-1

IUPAC Name

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Molecular Formula

C17H17BrN2O5

Molecular Weight

409.2 g/mol

InChI

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3

InChI Key

SXJDCULZDFWMJC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N

Solubility

Soluble in DMSO

Synonyms

2-amino-6-bromo-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, HA 14-1, HA14-1

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N

Isomeric SMILES

CCOC(=O)C1=C(OC2=C([C@H]1[C@H](C#N)C(=O)OCC)C=C(C=C2)Br)N

Description

The exact mass of the compound Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is 408.03208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 720569. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of 1-benzopyran in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antagonizing Anti-apoptotic Bcl-2 Proteins

Cancer cells can develop resistance to treatment by overexpressing proteins called Bcl-2 proteins. These proteins inhibit a natural process called apoptosis, which is programmed cell death. HA 14-1 acts as an antagonist to these Bcl-2 proteins, essentially blocking their function and allowing apoptosis to occur in cancer cells PubMed: . This research suggests that HA 14-1 could be a promising candidate for overcoming drug resistance in cancer treatment.

HA14-1, chemically known as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, is a small organic compound identified as a potent inhibitor of the B-cell lymphoma 2 protein, commonly referred to as Bcl-2. This protein plays a crucial role in regulating apoptosis, and its overexpression is often associated with various cancers, contributing to resistance against chemotherapy and radiotherapy. HA14-1 has been shown to selectively inhibit the interaction between Bcl-2 and pro-apoptotic proteins like Bax, thereby promoting apoptosis in cancer cells that overexpress Bcl-2 .

HA14-1 primarily functions through its interaction with the Bcl-2 protein. The compound binds to the hydrophobic cleft of Bcl-2, disrupting its ability to inhibit pro-apoptotic factors. This action leads to the release of cytochrome c from mitochondria, triggering the apoptotic cascade through the activation of caspases . In addition, HA14-1 has been shown to form fluorescent complexes with serum albumin, which may influence its pharmacokinetics and efficacy .

HA14-1 exhibits significant biological activity by inducing apoptosis in various cancer cell lines, including those from follicular lymphoma and glioblastoma. Studies have demonstrated that HA14-1 enhances the cytotoxic effects of standard chemotherapeutic agents like doxorubicin and dexamethasone while being less effective in combination with vincristine. The compound's ability to sensitize cancer cells to apoptosis has been attributed to its specific inhibition of Bcl-2, making it a promising candidate for combination therapies in oncology .

HA14-1 has potential applications in cancer therapy due to its ability to sensitize tumors that overexpress Bcl-2. Its use in combination with other chemotherapeutic agents may improve treatment outcomes for patients with resistant forms of cancer. Additionally, ongoing research is exploring its role in enhancing the efficacy of radiotherapy in solid tumors .

Interaction studies have highlighted HA14-1's mechanism of action as a Bcl-2 antagonist. It specifically disrupts the binding between Bcl-2 and Bax, leading to an increase in apoptotic signaling pathways. These studies have utilized various assays, including fluorescence polarization and cell viability assays, to assess the compound's effectiveness in different cancer models .

Several compounds exhibit similar mechanisms of action as HA14-1 by targeting Bcl-2 or related proteins. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
ABT-737Bcl-2 inhibitorDesigned as a selective inhibitor with high affinity
GX15-070 (Obatoclax)Dual inhibitor (Bcl-2/Bcl-xL)More comprehensive inhibition across Bcl family
BH3-mimeticsMimics BH3 domain of pro-apoptotic proteinsTarget multiple anti-apoptotic proteins
HA14-1Selective Bcl-2 antagonistFirst identified small molecule specifically targeting Bcl-2

HA14-1 stands out due to its relatively simple structure and specificity for Bcl-2, making it a valuable tool for understanding apoptosis regulation and developing targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

408.03208 g/mol

Monoisotopic Mass

408.03208 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Niino S, Nakamura Y, Hirabayashi Y, Nagano-Ito M, Ichikawa S. A small molecule inhibitor of Bcl-2, HA14-1, also inhibits ceramide glucosyltransferase. Biochem Biophys Res Commun. 2013 Feb 26. doi:pii: S0006-291X(13)00312-4. 10.1016/j.bbrc.2013.02.052. [Epub ahead of print] PubMed PMID: 23485465.
2: Akl H, Vandecaetsbeek I, Monaco G, Kauskot A, Luyten T, Welkenhuyzen K, Hoylaerts M, De Smedt H, Parys JB, Bultynck G. HA14-1, but not the BH3 mimetic ABT-737, causes Ca2+ dysregulation in platelets and human cell lines. Haematologica. 2013 Feb 12. [Epub ahead of print] PubMed PMID: 23403318.
3: Nyhan MJ, O'Donovan TR, Elzinga B, Crowley LC, O'Sullivan GC, McKenna SL. The BH3 mimetic HA14-1 enhances 5-fluorouracil-induced autophagy and type II cell death in oesophageal cancer cells. Br J Cancer. 2012 Feb 14;106(4):711-8. doi: 10.1038/bjc.2011.604. Epub 2012 Jan 12. PubMed PMID: 22240779; PubMed Central PMCID: PMC3322956.
4: Weyland M, Manero F, Paillard A, Grée D, Viault G, Jarnet D, Menei P, Juin P, Chourpa I, Benoit JP, Grée R, Garcion E. Mitochondrial targeting by use of lipid nanocapsules loaded with SV30, an analogue of the small-molecule Bcl-2 inhibitor HA14-1. J Control Release. 2011 Apr 10;151(1):74-82. doi: 10.1016/j.jconrel.2010.11.032. Epub 2010 Dec 5. PubMed PMID: 21138749.
5: Moon DO, Kim MO, Kang SH, Choi YH, Park SY, Kim GY. HA14-1 sensitizes TNF-alpha-induced apoptosis via inhibition of the NF-kappaB signaling pathway: involvement of reactive oxygen species and JNK. Cancer Lett. 2010 Jun 1;292(1):111-8. doi: 10.1016/j.canlet.2009.11.014. Epub 2009 Dec 22. PubMed PMID: 20022690.
6: Simonin K, Brotin E, Dufort S, Dutoit S, Goux D, N'diaye M, Denoyelle C, Gauduchon P, Poulain L. Mcl-1 is an important determinant of the apoptotic response to the BH3-mimetic molecule HA14-1 in cisplatin-resistant ovarian carcinoma cells. Mol Cancer Ther. 2009 Nov;8(11):3162-70. doi: 10.1158/1535-7163.MCT-09-0493. Epub 2009 Nov 3. PubMed PMID: 19887550.
7: Mohan N, Karmakar S, Choudhury SR, Banik NL, Ray SK. Bcl-2 inhibitor HA14-1 and genistein together adeptly down regulated survival factors and activated cysteine proteases for apoptosis in human malignant neuroblastoma SK-N-BE2 and SH-SY5Y cells. Brain Res. 2009 Aug 4;1283:155-66. doi: 10.1016/j.brainres.2009.05.097. Epub 2009 Jun 6. PubMed PMID: 19505441; PubMed Central PMCID: PMC3103943.
8: Arisan ED, Kutuk O, Tezil T, Bodur C, Telci D, Basaga H. Small inhibitor of Bcl-2, HA14-1, selectively enhanced the apoptotic effect of cisplatin by modulating Bcl-2 family members in MDA-MB-231 breast cancer cells. Breast Cancer Res Treat. 2010 Jan;119(2):271-81. doi: 10.1007/s10549-009-0343-z. Epub 2009 Feb 24. PubMed PMID: 19238538.
9: Heikaus S, van den Berg L, Kempf T, Mahotka C, Gabbert HE, Ramp U. HA14-1 is able to reconstitute the impaired mitochondrial pathway of apoptosis in renal cell carcinoma cell lines. Cell Oncol. 2008;30(5):419-33. PubMed PMID: 18791273.
10: Hamada N, Kataoka K, Sora S, Hara T, Omura-Minamisawa M, Funayama T, Sakashita T, Nakano T, Kobayashi Y. The small-molecule Bcl-2 inhibitor HA14-1 sensitizes cervical cancer cells, but not normal fibroblasts, to heavy-ion radiation. Radiother Oncol. 2008 Nov;89(2):227-30. doi: 10.1016/j.radonc.2008.08.006. Epub 2008 Sep 4. PubMed PMID: 18774194.
11: Kessel D, Price M, Reiners JJ Jr. The Bcl-2 antagonist HA14-1 forms a fluorescent albumin complex that can be mistaken for several oxidized ROS probes. Photochem Photobiol. 2008 Sep-Oct;84(5):1272-6. doi: 10.1111/j.1751-1097.2008.00371.x. Epub 2008 May 29. PubMed PMID: 18513234; PubMed Central PMCID: PMC2743960.
12: Chernigovskaya EV, Nikitina LS, Dorofeeva NA, Glazova MV. Effects of selective Bcl-2 inhibitor HA14-1 treatments on functional activity of magnocellular vasopressinergic neurons of rat hypothalamus. Neurosci Lett. 2008 May 23;437(1):59-64. doi: 10.1016/j.neulet.2008.03.060. Epub 2008 Mar 26. PubMed PMID: 18434013.
13: Wlodkowic D, Skommer J, Pelkonen J. Brefeldin A triggers apoptosis associated with mitochondrial breach and enhances HA14-1- and anti-Fas-mediated cell killing in follicular lymphoma cells. Leuk Res. 2007 Dec;31(12):1687-700. Epub 2007 Apr 10. PubMed PMID: 17428536.
14: Oliver L, Mahé B, Gréé R, Vallette FM, Juin P. HA14-1, a small molecule inhibitor of Bcl-2, bypasses chemoresistance in leukaemia cells. Leuk Res. 2007 Jun;31(6):859-63. Epub 2007 Jan 16. PubMed PMID: 17224180.
15: Kessel D, Reiners JJ Jr. Initiation of apoptosis and autophagy by the Bcl-2 antagonist HA14-1. Cancer Lett. 2007 May 8;249(2):294-9. Epub 2006 Oct 19. PubMed PMID: 17055152; PubMed Central PMCID: PMC1924967.
16: Separovic D, Wang S, Awad Maitah MY, Hanada K, Kessel D. Ceramide response post-photodamage is absent after treatment with HA14-1. Biochem Biophys Res Commun. 2006 Jun 30;345(2):803-8. Epub 2006 May 2. PubMed PMID: 16701558; PubMed Central PMCID: PMC2972543.
17: Manero F, Gautier F, Gallenne T, Cauquil N, Grée D, Cartron PF, Geneste O, Grée R, Vallette FM, Juin P. The small organic compound HA14-1 prevents Bcl-2 interaction with Bax to sensitize malignant glioma cells to induction of cell death. Cancer Res. 2006 Mar 1;66(5):2757-64. PubMed PMID: 16510597.
18: Wlodkowic D, Skommer J, Pelkonen J. Multiparametric analysis of HA14-1-induced apoptosis in follicular lymphoma cells. Leuk Res. 2006 Sep;30(9):1187-92. Epub 2006 Jan 18. PubMed PMID: 16414117.
19: Skommer J, Wlodkowic D, Mättö M, Eray M, Pelkonen J. HA14-1, a small molecule Bcl-2 antagonist, induces apoptosis and modulates action of selected anticancer drugs in follicular lymphoma B cells. Leuk Res. 2006 Mar;30(3):322-31. Epub 2005 Oct 6. PubMed PMID: 16213584.
20: Reiners JJ Jr, Kessel D. Susceptibility of myelomonocytic leukemia U937 cells to the induction of apoptosis by the non-peptidic Bcl-2 ligand HA14-1 is cell cycle phase-dependent. Cancer Lett. 2005 Apr 28;221(2):153-63. PubMed PMID: 15808401; PubMed Central PMCID: PMC2965436.

Explore Compound Types